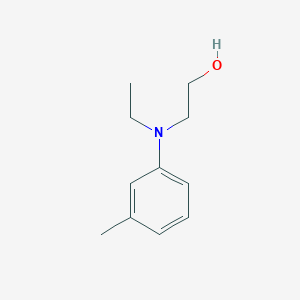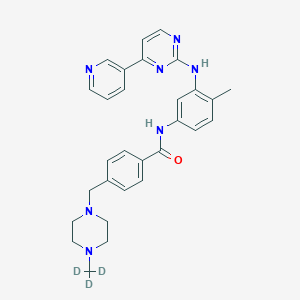![molecular formula C11H18O B127325 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene CAS No. 152562-67-9](/img/structure/B127325.png)
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene, also known as 5-MeO-DALT, is a synthetic tryptamine derivative that has gained popularity as a research chemical. It is a potent psychedelic compound that belongs to the class of serotonergic hallucinogens. The compound was first synthesized in 2004 by David E. Nichols and his team at Purdue University.
Wirkmechanismus
The mechanism of action of 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene involves the activation of the serotonin 5-HT2A receptor, which is found primarily in the cerebral cortex and other regions of the brain. The activation of this receptor leads to a cascade of events that ultimately result in the altered state of consciousness experienced by users.
Biochemische Und Physiologische Effekte
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces changes in brain activity, including increased activity in the prefrontal cortex and decreased activity in the default mode network.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This allows researchers to study the effects of psychedelic compounds on specific brain regions and pathways. However, one limitation is the lack of long-term data on the effects of 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene on human health and behavior.
Zukünftige Richtungen
There are many potential future directions for research on 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene and other psychedelic compounds. One area of interest is the use of these compounds in the treatment of mental health disorders, such as depression and anxiety. Another area of interest is the study of the neural mechanisms underlying the effects of psychedelics on consciousness and perception. Additionally, there is a need for more research on the long-term effects of psychedelic use on human health and behavior.
Synthesemethoden
The synthesis of 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene involves the condensation of 5-methoxyindole-3-acetaldehyde with 2-amino-2-methylpropanol in the presence of a reducing agent. The reaction proceeds via an imine intermediate, which is reduced to form the final product. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene has been used in scientific research to study the effects of psychedelic compounds on the brain and behavior. It is a potent agonist of the serotonin 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelics. Studies have shown that 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene can induce altered states of consciousness, including mystical experiences, and can produce lasting changes in personality and behavior.
Eigenschaften
CAS-Nummer |
152562-67-9 |
|---|---|
Produktname |
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene |
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
5-methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C11H18O/c1-8(2)11-5-4-10(7-12-11)9(3)6-11/h6,8,10H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
ZBRQOGJMKMVNGK-UHFFFAOYSA-N |
SMILES |
CC1=CC2(CCC1CO2)C(C)C |
Kanonische SMILES |
CC1=CC2(CCC1CO2)C(C)C |
Synonyme |
2-Oxabicyclo[2.2.2]oct-5-ene,5-methyl-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)
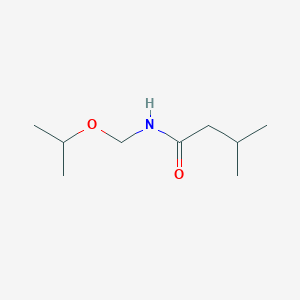
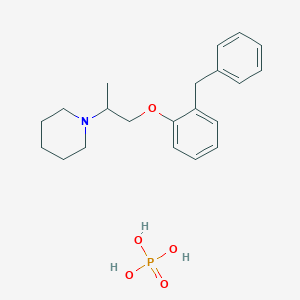
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)
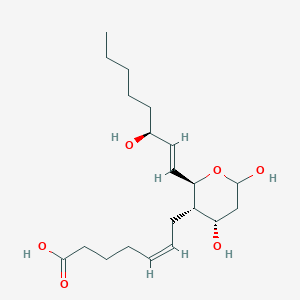
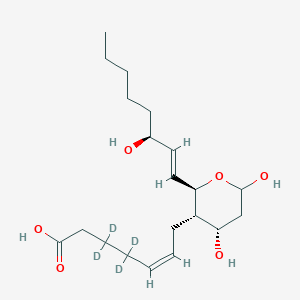
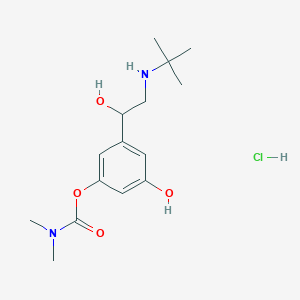
![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)
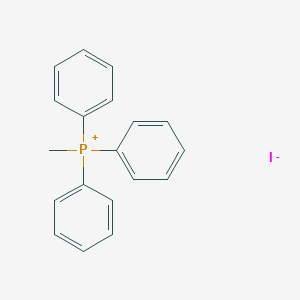
![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)
![[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester](/img/structure/B127278.png)
